molecular formula C8H7ClF2O B1430344 5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene CAS No. 1507562-26-6

5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene

Cat. No. B1430344
CAS RN: 1507562-26-6
M. Wt: 192.59 g/mol
InChI Key: SFEWUKVNAMJIMW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene (5-CMDFM) is an organic compound that has recently been studied for its potential applications in scientific research. This compound is a highly fluorinated aromatic compound with a unique structure and properties that make it a valuable tool for scientists.

Scientific Research Applications

Charge Control in SNAr Reactions

Research by Cervera, Marquet, and Martin (1996) on the SNAr reaction dynamics highlights the substitution processes in halogenated nitrobenzenes, relevant to understanding the reactivity of compounds like "5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene" in nucleophilic aromatic substitution (SNAr) reactions. This study elucidates how the electron-withdrawing groups and their positions affect reactivity, potentially guiding synthetic applications of such compounds (Cervera, Marquet, & Martin, 1996).

Monomers for Polymeric Materials

Sanford et al. (1999) compared different halomethylbenzenes as monomers for synthesizing specific polymeric materials, demonstrating the influence of halogen substituents on polymer yield and properties. This research could imply the utility of "5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene" in polymer chemistry, particularly in modifying the properties and synthesis efficiency of polyphenylenevinylene derivatives (Sanford et al., 1999).

Electrochemical Reduction Studies

McGuire and Peters (2016) explored the electrochemical reduction of a methoxychlor derivative, providing insights into the reductive dechlorination processes that could be relevant for environmental remediation or synthetic applications of chlorinated methoxybenzenes. This study may offer a perspective on the electrochemical behaviors of "5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene" in similar contexts (McGuire & Peters, 2016).

Applications in Organic Synthesis

The versatility of Selectfluor F-TEDA-BF4 in organic synthesis, as reviewed by Stavber and Zupan (2005), highlights the potential of using "5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene" in various organic transformations, including fluorinations and other functional group modifications. This research underscores the broad utility of chloromethyl and difluoromethyl groups in synthetic chemistry (Stavber & Zupan, 2005).

properties

IUPAC Name

5-(chloromethyl)-1,3-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEWUKVNAMJIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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